molecular formula C7H6BF3O4 B597002 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid CAS No. 1217500-69-0

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid

Cat. No. B597002
CAS RN: 1217500-69-0
M. Wt: 221.926
InChI Key: GRXHOVJTALGZII-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is a unique chemical compound with the molecular formula C7H6BF3O4 . It has a molecular weight of 221.93 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string B(O)(O)c1c(ccc(c1)O)OC(F)(F)F . This indicates that the compound contains a phenyl ring with hydroxy, trifluoromethoxy, and boronic acid functional groups .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 221.93 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Physicochemical and Antibacterial Properties

(Trifluoromethoxy)phenylboronic acids, including derivatives similar to 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid, have been characterized for their physicochemical, structural, antimicrobial, and spectroscopic properties. These studies include NMR spectroscopy, spectrophotometric and potentiometric titrations to evaluate acidity, and X-ray diffraction (XRD) for molecular and crystal structure analysis. Notably, these compounds exhibit antibacterial activity against bacteria such as Escherichia coli and Bacillus cereus, highlighting their potential as antimicrobial agents (Adamczyk-Woźniak et al., 2021).

Catalysis in Organic Synthesis

Derivatives of phenylboronic acids, including those with trifluoromethoxy groups, have been utilized as catalysts in organic synthesis, such as in dehydrative condensation reactions between carboxylic acids and amines for α-dipeptide synthesis. The presence of an ortho-substituent on the boronic acid plays a crucial role in preventing coordination of amines to the boron atom of the active species, thereby accelerating the reaction (Wang, Lu, & Ishihara, 2018).

Drug Delivery Systems

Phenylboronic acid-functionalized polymers have been developed for targeted drug delivery applications. For example, phenylboronic acid-functionalized amphiphilic block copolymers can form stable micelles in water and exhibit slight cytotoxicity, making them promising materials for targeted drug delivery to cancer cells (Zhang et al., 2013).

Nanotechnology and Material Science

In the realm of nanotechnology and materials science, phenylboronic acid derivatives have been used to modify the surface properties of nanoparticles, such as single-walled carbon nanotubes (SWNTs), for applications in selective, responsive drug delivery systems. These modifications can significantly affect the optical properties and functionality of the nanoparticles, demonstrating the versatility of phenylboronic acid derivatives in materials science (Mu et al., 2012).

Safety and Hazards

The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and ensuring adequate ventilation .

properties

IUPAC Name

[5-hydroxy-2-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-2-1-4(12)3-5(6)8(13)14/h1-3,12-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXHOVJTALGZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)O)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675080
Record name [5-Hydroxy-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid

CAS RN

1217500-69-0
Record name [5-Hydroxy-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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